Product packaging for 4-Bromo-2-(methoxymethyl)pyridine(Cat. No.:CAS No. 864412-04-4)

4-Bromo-2-(methoxymethyl)pyridine

Cat. No.: B1396859
CAS No.: 864412-04-4
M. Wt: 202.05 g/mol
InChI Key: ZORPPTKICHKCHP-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Modern Chemical Research

The pyridine scaffold, a six-membered heteroaromatic ring containing one nitrogen atom, is a cornerstone of modern chemical research, particularly in medicinal chemistry and materials science. nih.gov As an isostere of benzene, pyridine is a fundamental precursor for the synthesis of a vast array of pharmaceuticals and agrochemicals. nih.gov Its presence is ubiquitous in nature, found in essential biomolecules like vitamins (niacin and pyridoxine) and coenzymes. nih.gov The nitrogen atom in the pyridine ring imparts unique properties, such as increased water solubility, which is a desirable characteristic for potential drug candidates. nih.gov

The significance of pyridine derivatives is underscored by their widespread incorporation into a diverse range of FDA-approved drugs. rsc.orgresearchgate.netrsc.org In fact, the pyridine nucleus is a component in over 7,000 existing drug molecules of medicinal importance. nih.gov This prevalence is due to the scaffold's ability to serve as a versatile framework for constructing complex molecules with a wide spectrum of biological activities. rsc.orgresearchgate.net The pyridine ring's electronic nature, with an electron-deficient character, makes it susceptible to nucleophilic substitution, primarily at the C-2 and C-4 positions. nih.gov This reactivity provides chemists with reliable pathways for functionalization and molecular elaboration. The continuous exploration of pyridine-based molecules is expected to yield a larger share of novel drug candidates in the coming years. rsc.orgresearchgate.netrsc.org

Role of Brominated Pyridines as Versatile Synthetic Intermediates

Within the vast family of pyridine derivatives, brominated pyridines hold a special place as highly versatile synthetic intermediates. The introduction of a bromine atom onto the pyridine ring provides a reactive handle for a variety of chemical transformations. Bromine's character as a good leaving group makes bromopyridines ideal substrates for nucleophilic substitution and cross-coupling reactions.

One of the most powerful tools in modern organic synthesis, the palladium-catalyzed Suzuki cross-coupling reaction, frequently employs bromopyridines to form new carbon-carbon bonds. researchgate.net This reaction is instrumental in the synthesis of complex molecules, including pharmaceuticals and advanced materials. researchgate.net The reactivity of the bromine atom allows for the strategic introduction of various functional groups, enabling the construction of intricate molecular architectures. innospk.com The position of the bromine atom on the pyridine ring, along with the presence of other substituents, influences its reactivity, allowing for selective chemical modifications. researchgate.net The synthesis of brominated heterocycles is crucial for the development of new pharmaceuticals and agrochemicals. youtube.com

Positioning of 4-Bromo-2-(methoxymethyl)pyridine within Heterocyclic Chemistry

This compound is a specific example of a halogenated pyridine derivative that embodies the synthetic utility discussed previously. Its structure, featuring a pyridine ring substituted with a bromine atom at the 4-position and a methoxymethyl group at the 2-position, makes it a valuable building block in organic synthesis. The bromine atom serves as a key reactive site for cross-coupling and substitution reactions, while the methoxymethyl group can influence the electronic properties and steric environment of the molecule. innospk.com

The strategic placement of these two functional groups allows for a range of potential synthetic transformations. The bromine at the 4-position is susceptible to nucleophilic attack, a common feature for halogens at the 2- and 4-positions of the pyridine ring. nih.gov This compound is part of a broader class of substituted pyridines that are instrumental in constructing more complex heterocyclic systems and functional molecules. Its utility lies in its ability to introduce a specific substituted pyridine motif into a larger target molecule.

Below is a table summarizing the key properties of this compound.

PropertyValueSource
IUPAC Name This compound sigmaaldrich.comnih.gov
CAS Number 864412-04-4 sigmaaldrich.comnih.gov
Molecular Formula C₇H₈BrNO nih.govcymitquimica.com
Molecular Weight 202.05 g/mol nih.gov
Physical Form Liquid sigmaaldrich.com
InChI Key ZORPPTKICHKCHP-UHFFFAOYSA-N nih.govuni.lu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8BrNO B1396859 4-Bromo-2-(methoxymethyl)pyridine CAS No. 864412-04-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-(methoxymethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-10-5-7-4-6(8)2-3-9-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORPPTKICHKCHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC=CC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Bromo 2 Methoxymethyl Pyridine and Analogous Structures

Direct Functionalization of the Pyridine (B92270) Ring

Direct functionalization strategies are paramount in pyridine chemistry. Due to the electron-deficient nature of the pyridine ring, which results from the electronegative nitrogen atom, its reactivity differs significantly from that of benzene. This inherent electronic property dictates the conditions and strategies required for substitution reactions.

Achieving regioselective bromination, particularly at the C-4 position of the pyridine ring, requires overcoming the ring's natural deactivation toward electrophilic attack and directing the substitution away from the more kinetically favored positions.

The pyridine ring is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the nitrogen atom, which also forms a stable acid-base adduct with acidic reagents youtube.com. Direct bromination of pyridine itself requires harsh conditions, such as heating with bromine in the presence of oleum (sulfur trioxide in sulfuric acid) at high temperatures, and typically yields the 3-bromo isomer gcwgandhinagar.comyoutube.com.

To facilitate bromination at the C-4 position, the reactivity of the pyridine ring must be modified. A common and effective strategy is the conversion of the pyridine precursor to its corresponding N-oxide. The N-oxide group is an activating group that increases electron density in the ring, particularly at the C-2 and C-4 positions, making it more susceptible to electrophilic attack gcwgandhinagar.com. Subsequent bromination of the pyridine N-oxide can then achieve the desired C-4 substitution. The N-oxide can be removed in a later step if necessary.

Modern brominating agents can also be employed to improve yields and selectivity. Reagents such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of oleum have been developed for the bromination of pyridine derivatives google.com.

Table 1: Electrophilic Bromination Strategies for Pyridine Derivatives

Method Reagents Typical Position of Bromination Conditions Reference
Direct Bromination Br₂, Oleum (H₂SO₄/SO₃) C-3 High Temperature (~130-300°C) youtube.comgcwgandhinagar.com
N-Oxide Activation 1. Oxidizing Agent (e.g., H₂O₂) 2. Brominating Agent C-4 Milder than direct bromination gcwgandhinagar.com
Modern Reagents DBDMH, Oleum Varies with substrate Varies google.com

Nucleophilic substitution reactions provide a powerful and highly regioselective alternative for introducing a bromine atom. These methods typically involve the displacement of a suitable leaving group from the pyridine ring by a bromide nucleophile. The most prominent of these strategies is the Sandmeyer reaction.

The Sandmeyer reaction allows for the conversion of an amino group on the pyridine ring into a bromine atom with high fidelity. The process begins with the diazotization of an aminopyridine precursor with a nitrite (B80452) source (e.g., sodium nitrite) in a strong acid like hydrobromic acid. The resulting diazonium salt is an excellent leaving group and is subsequently displaced by a bromide ion. This methodology was successfully used to synthesize 4-bromo-2-methylpyridine (B16423) from 4-amino-2-methylpyridine with a 95% yield, demonstrating its efficiency and regiocontrol researchgate.net. This approach is ideal for synthesizing 4-Bromo-2-(methoxymethyl)pyridine by starting with 2-(methoxymethyl)-4-aminopyridine.

Nucleophilic aromatic substitution (SNAr) can also occur on pyridine rings that are activated by electron-withdrawing groups and contain a good leaving group (like a halide). The attack of a nucleophile is favored at the C-2 and C-4 positions because the negative charge of the intermediate can be stabilized by delocalization onto the electronegative nitrogen atom stackexchange.com.

Table 2: Nucleophilic Bromination Strategies for Pyridine Derivatives

Method Precursor Reagents Key Feature Reference
Sandmeyer Reaction Aminopyridine 1. NaNO₂, HBr 2. CuBr (optional) High regioselectivity determined by the position of the amino group. researchgate.netguidechem.com
Halogen Exchange Halopyridine (e.g., chloro) Bromide source (e.g., CuBr) Displacement of an existing halogen. N/A

The methoxymethyl group [-CH₂OCH₃] can be introduced at the C-2 position of the pyridine ring through various synthetic routes. The choice of method often depends on the available starting materials and the other functional groups present on the ring.

Direct C-alkylation of the pyridine ring with a methoxymethyl halide (e.g., methoxymethyl chloride, MOMCl) is challenging. Pyridine typically undergoes N-alkylation at the nitrogen atom when treated with alkyl halides, forming a pyridinium (B92312) salt quimicaorganica.org.

To achieve C-alkylation, the carbon atom of the pyridine ring must be rendered nucleophilic. This is often accomplished by deprotonation using a strong base to form a pyridyl anion or by creating an organometallic pyridine species (e.g., pyridyllithium or a pyridyl Grignard reagent). These nucleophilic pyridine species can then react with an electrophile like a methoxymethyl halide. However, these reactions can suffer from issues with regioselectivity and require carefully controlled, anhydrous conditions.

More commonly, the 2-(methoxymethyl)pyridine (B1295691) moiety is constructed by modifying a pre-existing functional group at the C-2 position. This indirect approach offers better control and higher yields.

A prevalent and effective two-step strategy starts with 2-methylpyridine (B31789).

Halogenation of the Methyl Group: The methyl group is first halogenated, typically via a free-radical mechanism, using a reagent like N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator. This reaction forms 2-(bromomethyl)pyridine.

Nucleophilic Substitution: The resulting 2-(bromomethyl)pyridine is then treated with sodium methoxide (B1231860) (NaOCH₃). The methoxide ion acts as a nucleophile, displacing the bromide to form the desired 2-(methoxymethyl)pyridine ether.

Another viable route involves the reduction of a C-2 carbonyl derivative. For instance, a pyridine-2-carboxylic acid ester can be reduced to 2-(hydroxymethyl)pyridine using a reducing agent like lithium aluminum hydride (LiAlH₄). The resulting alcohol can then be converted to the methyl ether via a Williamson ether synthesis, by deprotonating the alcohol with a base (e.g., sodium hydride) and subsequently reacting it with a methylating agent such as methyl iodide.

Table 3: Methods for the Introduction of a 2-(Methoxymethyl) Group

Method Precursor Reagents Description Reference
Functional Group Interconversion (from Methyl) 2-Methylpyridine 1. NBS, Radical Initiator 2. NaOCH₃ Two-step process involving radical bromination followed by nucleophilic substitution. N/A
Functional Group Interconversion (from Ester) Pyridine-2-carboxylate 1. Reducing Agent (e.g., LiAlH₄) 2. Base (e.g., NaH), CH₃I Two-step process involving reduction to an alcohol followed by Williamson ether synthesis. N/A
Direct C-Alkylation Pyridine 1. Strong Base (e.g., n-BuLi) 2. Methoxymethyl halide Requires formation of a nucleophilic pyridyl anion; can have regioselectivity issues. quimicaorganica.org

Table of Compounds

Compound Name
1,3-dibromo-5,5-dimethylhydantoin
2-(bromomethyl)pyridine
2-(hydroxymethyl)pyridine
2-(methoxymethyl)-4-aminopyridine
2-(methoxymethyl)pyridine
2-methylpyridine
3-bromopyridine
4-amino-2-methylpyridine
This compound
4-bromo-2-methylpyridine
Benzene
Bromine
Hydrobromic acid
Hydrogen peroxide
Lithium aluminum hydride
Methyl iodide
N-bromosuccinimide
Oleum
Pyridine
Pyridine N-oxide
Pyridine-2-carboxylic acid ester
Sodium hydride
Sodium methoxide
Sodium nitrite
Sulfur trioxide

Introduction of the Methoxymethyl Group

Multi-Step Synthesis from Readily Available Pyridine Building Blocks

The construction of this compound can be achieved through sequential reactions starting from simpler, more accessible pyridine derivatives. These methods involve the systematic introduction of the required functional groups onto the pyridine core.

Precursor Derivatization and Subsequent Bromination

One logical approach begins with the synthesis of the 2-(methoxymethyl)pyridine precursor, followed by the introduction of the bromine atom at the 4-position. The initial precursor can be prepared from 2-picoline (2-methylpyridine). The methyl group is first halogenated, for instance, to 2-(chloromethyl)pyridine, and subsequently converted to the methoxymethyl group via nucleophilic substitution with sodium methoxide.

Once the 2-(methoxymethyl)pyridine is obtained, the subsequent step is bromination. The direct electrophilic halogenation of pyridines can be challenging due to the electron-deficient nature of the ring system, often requiring harsh conditions. nih.gov A common strategy to overcome this is the activation of the pyridine ring through N-oxidation. The resulting pyridine N-oxide can then undergo regioselective bromination at the 4-position. Subsequent reduction of the N-oxide group yields the desired this compound.

StepReactantReagentsProductPurpose
12-(Methoxymethyl)pyridinem-CPBA or H₂O₂/AcOH2-(Methoxymethyl)pyridine N-oxideActivation of pyridine ring for bromination
22-(Methoxymethyl)pyridine N-oxidePBr₃/Br₂ or POBr₃This compound N-oxideRegioselective bromination at C4-position
3This compound N-oxidePCl₃ or H₂/PdThis compoundDeoxygenation to final product

This table represents a generalized synthetic pathway; specific conditions may vary.

Methoxymethylation of Pre-Brominated Pyridines

An alternative multi-step synthesis involves introducing the methoxymethyl group onto a pyridine ring that already contains the bromine atom at the 4-position. A suitable starting material for this pathway is a pre-brominated 2-substituted pyridine, such as 4-bromo-2-pyridone.

The synthesis of various bromo-2-alkoxypyridines has been successfully achieved through the O-alkylation of the corresponding bromo-substituted 2-pyridones. clockss.org In a similar fashion, 4-bromo-2-pyridone can be reacted with a methoxymethylating agent, such as methoxymethyl chloride (MOM-Cl), in the presence of a base to yield this compound. This method takes advantage of the ambident nucleophilic character of the pyridone, with O-alkylation being favored in nonpolar solvents. clockss.org

Starting MaterialReagent 1Reagent 2ProductYieldReference
Bromo-substituted 2-pyridonesAlkyl HalidesSilver CarbonateBromo-2-alkoxypyridinesHigh (95-99% for benzyloxypyridines) clockss.org

This table is based on an analogous synthesis of bromo-2-alkoxy and bromo-2-benzyloxypyridines. clockss.org

Advanced Synthetic Protocols and Reaction Condition Optimization

To achieve higher regioselectivity and functional group tolerance, advanced synthetic methods utilizing organometallic intermediates have been developed. These protocols often offer more direct and efficient routes to polysubstituted pyridines.

Directed Ortho Metalation (DoM) and Related Lithiation Strategies

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The strategy relies on a directing metalating group (DMG) that coordinates to an organolithium reagent, guiding deprotonation to the adjacent ortho position. wikipedia.orgclockss.org For π-deficient heterocycles like pyridine, a DMG is typically required, and hindered lithium amide bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often used to prevent nucleophilic addition to the C=N bond. clockss.orguwindsor.ca

In this approach, a pyridine derivative bearing a directing group at the 2-position can be selectively lithiated at the 3-position, or a group at the 3-position can direct lithiation to the 4-position. For the synthesis of 4-bromo-substituted pyridines, a directing group at the 3-position is ideal. For instance, the bromine atom itself can act as a directing metalation group. researchgate.net The regioselective ortho-lithiation of 3-bromopyridine at the C-4 position can be achieved using LDA. researchgate.net

The resulting lithiated intermediate is then quenched with an appropriate electrophilic brominating agent, such as 1,2-dibromoethane or N-bromosuccinimide (NBS), to introduce the bromine atom. This method provides a direct route to ortho-disubstituted pyridines with high regioselectivity. researchgate.net

SubstrateLithiating AgentTemperatureElectrophileProductReference
3-ChloropyridineLDA-78 °CVarious4-Substituted-3-chloropyridines researchgate.net
3-BromopyridineLDA-95 °CZnCl₂ then Ar-I4-Aryl-3-bromopyridines znaturforsch.com
2-Bromo-4-methoxypyridineLTMP-78 °CDMF2-Bromo-3-formyl-4-methoxypyridine arkat-usa.org

This table showcases examples of regioselective lithiation of halopyridines.

Metal-halogen exchange is another fundamental reaction in organometallic chemistry for generating organometallic reagents. wikipedia.org This reaction is particularly useful for preparing organolithium compounds from organic halides and is often faster than directed ortho metalation. znaturforsch.comwikipedia.org The rate of exchange typically follows the trend I > Br > Cl. wikipedia.org

For pyridine systems, a bromine or iodine atom can be selectively exchanged for lithium using an alkyllithium reagent like n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), often at low temperatures. znaturforsch.comdur.ac.uk For example, in a molecule like 2,4-dibromopyridine, it might be possible to selectively exchange one bromine atom for lithium, which could then be functionalized. The selectivity of the exchange can be influenced by the position of the halogen and the reaction conditions. The resulting lithiated pyridine can then react with an electrophile. While typically used to introduce other functional groups, a sequence involving metal-halogen exchange to form a lithiated species, followed by reaction with a different electrophile, and then a subsequent bromination at another position represents a complex but powerful strategy for constructing highly substituted pyridines.

Reaction TypeReagentsKey FeaturesReference
Lithium-Halogen ExchangeOrganolithium compound (e.g., n-BuLi) + Organic Halide (R'-X)Fast reaction, kinetically controlled. Rate: I > Br > Cl. wikipedia.org
Magnesium-Halogen ExchangeGrignard reagent (e.g., i-PrMgCl) + Organic Halide (Ar-Br)Tolerates many functional groups. wikipedia.org

Transition Metal-Catalyzed Syntheses

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the construction and functionalization of heterocyclic systems like pyridine. Both palladium and copper catalysts have been extensively developed for these purposes, enabling the creation of complex pyridine-containing molecules with high efficiency and selectivity.

Palladium-Catalyzed Coupling Reactions for Pyridine Ring Construction

Palladium-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied in the synthesis of substituted pyridines. Reactions such as the Suzuki-Miyaura and Negishi couplings are particularly prominent.

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a robust method for creating biaryl structures or introducing alkyl or aryl substituents onto a pyridine ring. For instance, derivatives of 4-bromo-2-methylpyridine, an analog of this compound, have been successfully coupled with various arylboronic acids. The efficiency of these reactions often depends on the careful selection of the palladium catalyst, ligand, and base. researchgate.net Research has shown that a combination of K₂CO₃ as the base and Pd(dppf)Cl₂ as the catalyst under microwave conditions can significantly improve yields in the synthesis of 2-methyl-4-phenylpyridine from 4-bromo-2-methylpyridine. researchgate.netresearchgate.net

Table 1: Optimization of Suzuki Coupling for 4-Bromo-2-methylpyridine researchgate.netresearchgate.net
CatalystBaseSolventConditionsYield
Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O120 °C, Microwave81-85%

Negishi couplings, which utilize organozinc reagents, are also effective for synthesizing 2-aryl-substituted pyridines from the corresponding halo- or chloropyridines, often proceeding under mild conditions with high yields. organic-chemistry.org Furthermore, palladium catalysis extends to C-H activation and arylation reactions. Intramolecular C-H arylation of pyridine derivatives bearing a C-Br bond has been demonstrated as a viable route to construct fused heterocyclic systems. beilstein-journals.org The choice of phosphine (B1218219) ligand, such as PPh₃, can be critical in improving the yield of these cyclization reactions. beilstein-journals.org

Copper-Catalyzed Transformations

Copper catalysis offers a complementary and often more economical alternative to palladium for the synthesis and functionalization of pyridines. Copper-catalyzed reactions are used for various transformations, including oxidative couplings and C-N bond formation.

An efficient approach for synthesizing polysubstituted pyridines involves the copper-catalyzed oxidative sp³ C-H coupling of oxime acetates with toluene derivatives. acs.orgresearchgate.net This methodology provides a flexible and direct route to a diverse range of substituted pyridine structures. acs.org Copper catalysts are also pivotal in selective amination reactions on dihalopyridines. For example, a copper-catalyzed system using a 1,2-diol ligand can achieve selective amination at the C-5 position of 2-bromo-5-iodopyridine, demonstrating the catalyst's ability to differentiate between two different carbon-halogen bonds. rsc.org This selectivity is crucial for the controlled synthesis of complex aminopyridines without the need for extensive protection-deprotection strategies. rsc.org

Additionally, copper catalysis facilitates denitrogenative transannulation reactions. Pyridotriazoles can react with benzylamines in the presence of a copper catalyst and air (as the oxidant) to form imidazo[1,5-a]pyridines, showcasing a cascade process involving aerobic oxidation and ring transformation. acs.org

Radical Reactions in Bromopyridine Synthesis

Radical reactions provide unique pathways for the functionalization of pyridines, often with regioselectivity patterns that are distinct from ionic or transition metal-catalyzed processes. The generation of pyridyl radicals from bromopyridine precursors is a key step in these transformations.

One notable method is the photocatalytic hydroarylation of functionalized olefins with bromopyridines. nih.gov In this process, the bromopyridine substrate is reduced via a proton-coupled electron transfer (PCET), leading to the formation of a protonated pyridine radical and subsequent cleavage of the C-Br bond. nih.gov This pyridyl radical can then add regioselectively to an olefin. The chemoselectivity of such reactions can be influenced by the solvent; for example, using trifluoroethanol (TFE) as a hydrogen-bond-donating solvent can promote the desired electrophilic radical reactivity. nih.gov This approach has been shown to be effective for 4-bromopyridine, leading to the formation of C4-alkylated products. nih.gov

Radical chain reactions are another important facet of radical chemistry. libretexts.orglumenlearning.com While classic examples involve reagents like tributyltin hydride for dehalogenation, the underlying principles of initiation, propagation, and termination are central to designing synthetic routes. libretexts.org For instance, the generation of an alkyl radical can be followed by its addition to a pyridine ring, a process known as the Minisci reaction, although this typically favors the C2/C4 positions on an activated pyridine ring. nih.govacs.org The direct use of a bromopyridine to generate a pyridyl radical for subsequent coupling offers a more direct functionalization pathway.

Photochemical Approaches to Halogenated Pyridines

Photochemistry offers powerful methods for generating reactive intermediates under mild conditions, enabling transformations that are often difficult to achieve through thermal methods. In the context of halogenated pyridines, photochemical approaches often involve the generation of pyridyl radicals.

A photoredox process has been demonstrated for the coupling of halopyridines with various alkenes, which can be performed on a gram scale without a decrease in yield. nih.gov Another strategy involves the use of purple light to promote the radical coupling of 2- or 4-bromopyridines with Grignard reagents, which notably proceeds without the need for a transition metal catalyst. organic-chemistry.org The light is believed to stimulate a single electron transfer from the Grignard reagent to the bromopyridine, initiating the radical coupling cascade. organic-chemistry.org

Organocatalytic photochemical methods have also emerged for the functionalization of pyridines. nih.govacs.org In one such system, a dithiophosphoric acid catalyst is used to generate pyridinyl radicals from pyridinium ions upon visible-light excitation. These pyridinyl radicals can then effectively couple with allylic radicals, resulting in a net C-H functionalization of both substrates to form a new C(sp²)-C(sp³) bond. nih.gov This method provides distinct positional selectivity that diverges from classical Minisci chemistry. nih.govacs.org

Table 2: Comparison of Photochemical Methods for Pyridine Functionalization
MethodReactantsKey FeaturesReference
Purple Light-Promoted CouplingBromopyridines + Grignard ReagentsTransition-metal-free; radical mechanism organic-chemistry.org
Photoredox HydroarylationHalopyridines + AlkenesProton-coupled electron transfer; C4-alkylation nih.gov
Organocatalytic AllylationPyridines + Allylic SubstratesForms pyridinyl radicals from pyridinium ions; C-H functionalization nih.govacs.org

Optimization of Yields and Selectivity in Complex Synthetic Routes

Achieving high yields and precise selectivity is a critical challenge in the synthesis of complex molecules like substituted bromopyridines. Optimization involves the systematic variation of multiple reaction parameters, including catalysts, ligands, solvents, temperature, and reactants.

In transition metal-catalyzed reactions, the choice of ligand is paramount. For palladium-catalyzed Suzuki couplings of bromopyridines, using specific phosphine ligands like X-Phos or P(t-Bu)₃ can enable reactions to proceed under milder conditions and with a broader range of substrates. organic-chemistry.orgacs.org Similarly, in copper-catalyzed aminations of dihalopyridines, the ligand can control which halogen is displaced, thereby dictating the regioselectivity of the product. rsc.org

Regioselectivity is also a key consideration in halogenation reactions. Direct electrophilic halogenation of pyridine is often difficult and requires harsh conditions. nsf.gov Modern methods have been developed to achieve site-selectivity. For example, a ring-opening, halogenation, and ring-closing sequence using Zincke imine intermediates allows for the highly regioselective 3-halogenation of pyridines under mild conditions. nsf.govchemrxiv.orgchemrxiv.org This strategy temporarily transforms the electron-deficient pyridine into a reactive alkene-like structure that can be precisely functionalized. chemrxiv.orgchemrxiv.org

In photochemical and radical reactions, selectivity can be controlled by other factors. As mentioned, the choice of solvent (e.g., TFE) can dictate the nature and reactivity of the pyridyl radical, influencing the outcome of the reaction. nih.gov The substitution pattern on the pyridine ring itself also plays a crucial role. For instance, in photochemical allylations, ortho-substituted pyridines are converted exclusively into C4-allylated products, demonstrating high regioselectivity. acs.org The optimization of these complex routes often relies on a deep mechanistic understanding to rationally control the desired reaction pathway over competing side reactions.

Chemical Transformations and Reactivity Profiles of 4 Bromo 2 Methoxymethyl Pyridine

Substitutional Chemistry at the Pyridine (B92270) Core

The pyridine nucleus is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electronic characteristic makes it susceptible to nucleophilic attack, particularly at the positions ortho and para (C2 and C4) to the nitrogen. stackexchange.comechemi.comvaia.comyoutube.comyoutube.com The presence of a bromine atom at the 4-position and a methoxymethyl group at the 2-position of 4-Bromo-2-(methoxymethyl)pyridine further influences the regioselectivity and facility of substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions of the Bromine Atom

The bromine atom at the C4 position of this compound is the primary site for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen activates the para-position for nucleophilic attack. The attack of a nucleophile at C4 leads to the formation of a negatively charged intermediate, a Meisenheimer complex, which is stabilized by resonance. A key resonance contributor places the negative charge on the electronegative nitrogen atom, a significant stabilizing factor that drives the reaction forward. stackexchange.comechemi.com

The bromo substituent at the 4-position can be readily displaced by oxygen-based nucleophiles, such as alkoxides. For instance, reaction with sodium methoxide (B1231860) in methanol (B129727) would be expected to yield 4-methoxy-2-(methoxymethyl)pyridine. This type of transformation is a common strategy for introducing alkoxy groups onto the pyridine ring, which can be valuable intermediates in the synthesis of more complex molecules. The reaction proceeds via the addition-elimination mechanism characteristic of SNAr reactions. youtube.comyoutube.com

Table 1: Examples of SNAr Reactions with Oxygen Nucleophiles

ReactantNucleophileProduct
This compoundSodium Methoxide4-Methoxy-2-(methoxymethyl)pyridine
This compoundSodium Ethoxide4-Ethoxy-2-(methoxymethyl)pyridine

Similarly, nitrogen nucleophiles, including primary and secondary amines, can displace the bromine atom. These reactions are synthetically useful for the preparation of various substituted aminopyridines. For example, the reaction of this compound with ammonia (B1221849) or a primary amine like benzylamine (B48309) would furnish the corresponding 4-amino-2-(methoxymethyl)pyridine or 4-(benzylamino)-2-(methoxymethyl)pyridine, respectively. nih.govyoutube.com The strength of the nucleophile and the reaction conditions can influence the rate and yield of the substitution. youtube.com

Table 2: Examples of SNAr Reactions with Nitrogen Nucleophiles

ReactantNucleophileProduct
This compoundAmmonia4-Amino-2-(methoxymethyl)pyridine
This compoundBenzylamine4-(Benzylamino)-2-(methoxymethyl)pyridine
This compoundPiperidine (B6355638)4-(Piperidin-1-yl)-2-(methoxymethyl)pyridine

While less common than reactions with O- and N-nucleophiles, displacement of the bromine by carbon nucleophiles can be achieved, often through transition-metal-catalyzed cross-coupling reactions. For instance, Suzuki-Miyaura coupling reactions using boronic acids or their esters in the presence of a palladium catalyst are a powerful method for forming new carbon-carbon bonds. This would allow for the introduction of a wide range of alkyl, aryl, and vinyl groups at the 4-position. The methoxymethyl group at the 2-position is generally stable under these conditions.

Table 3: Examples of SNAr-type Reactions with Carbon Nucleophiles (via Cross-Coupling)

ReactantReagentCatalystProduct
This compoundPhenylboronic AcidPd(PPh3)4 / Base2-(Methoxymethyl)-4-phenylpyridine
This compoundMethylboronic AcidPd(OAc)2 / Ligand2-(Methoxymethyl)-4-methylpyridine

Electrophilic Aromatic Substitution (EAS) Reactivity

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene, due to the electron-withdrawing effect of the nitrogen atom. Any electrophilic attack that does occur is typically directed to the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions would lead to a highly destabilized cationic intermediate with a positive charge on the nitrogen.

In this compound, both substituents influence the regioselectivity of potential EAS reactions. The bromine atom is a deactivating but ortho-, para-directing substituent in traditional aromatic systems. However, in the context of the electron-deficient pyridine ring, its deactivating nature further diminishes the ring's reactivity towards electrophiles. The methoxymethyl group at the 2-position is an activating group due to the potential for the oxygen's lone pairs to donate electron density via resonance, although its effect is also tempered by the inductive withdrawal of the oxygen atom.

Considering the combined effects, any electrophilic substitution would be highly disfavored. If forced under harsh conditions, the electrophile would most likely add to the C3 or C5 position. The directing effects of the existing substituents would need to be carefully considered. The methoxymethyl group at C2 would direct an incoming electrophile to the C3 and C5 positions. The bromine at C4 would direct to the C3 and C5 positions. Therefore, the C3 and C5 positions are the most likely, albeit still challenging, sites for electrophilic attack. Computational methods can be employed to predict the most probable site of substitution by analyzing the electron density at each carbon atom of the pyridine ring. nih.govlibretexts.org

The chemical reactivity of this compound is significantly influenced by the presence of the bromine atom at the 4-position of the pyridine ring. This halogen provides a reactive site for various transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These transformations are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a versatile and widely used method for forming carbon-carbon bonds by coupling an organoboron compound with a halide or triflate. nih.gov For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 4-position.

The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the choice of the palladium catalyst and the supporting ligand. Palladium(0) complexes are typically the active catalysts, and various precursors like Pd(PPh₃)₄ or Pd₂(dba)₃ can be used. nih.govmdpi.com

The ligands play a crucial role in stabilizing the palladium center and facilitating the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. nih.gov For electron-rich and sterically demanding substrates, bulky and electron-rich phosphine (B1218219) ligands are often employed. Ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) have shown high activity in the coupling of challenging substrates, including heteroaryl chlorides, often allowing reactions to proceed at room temperature or with low catalyst loadings. nih.govresearchgate.net The use of such advanced ligands can lead to high yields and broad substrate scope. nih.gov The choice of base, such as potassium carbonate, cesium carbonate, or potassium phosphate, and the solvent system (e.g., dioxane, toluene, or aqueous mixtures) are also critical parameters that need to be optimized for efficient coupling. mdpi.com

Table 1: Illustrative Catalyst Systems for Suzuki-Miyaura Coupling of this compound

Entry Arylboronic Acid Catalyst (mol%) Ligand (mol%) Base Solvent Yield (%)
1 Phenylboronic acid Pd(OAc)₂ (2) SPhos (4) K₃PO₄ Toluene/H₂O >95
2 4-Methoxyphenylboronic acid Pd₂(dba)₃ (1) XPhos (3) Cs₂CO₃ Dioxane 92
3 Thiophen-2-ylboronic acid Pd(PPh₃)₄ (5) - K₂CO₃ DME/H₂O 85
4 3-Pyridylboronic acid Pd-CataCXiumA-G3 (2) - TMSOK 1,4-Dioxane 88 nih.gov

The Suzuki-Miyaura reaction is renowned for its broad substrate scope and excellent functional group tolerance. mdpi.com When applied to this compound, a variety of aryl- and heteroarylboronic acids can be successfully coupled. The reaction generally proceeds well with both electron-rich and electron-poor boronic acids. mdpi.com However, electron-withdrawing groups on the boronic acid can sometimes slow down the transmetalation step, potentially leading to lower yields. mdpi.com A common side reaction is the protodeboronation of the boronic acid, which can be influenced by the reaction conditions. mdpi.com

The reaction is compatible with a wide array of functional groups on the coupling partner, such as esters, ketones, nitriles, and other heterocycles. This tolerance is a significant advantage in multi-step syntheses, as it minimizes the need for protecting groups. The pyridine nitrogen in this compound is generally well-tolerated, although its Lewis basicity can potentially interact with the palladium catalyst. nih.gov The methoxymethyl group at the 2-position is expected to be stable under typical Suzuki-Miyaura conditions.

Table 2: Substrate Scope in Suzuki-Miyaura Coupling with this compound (Illustrative Examples)

Entry Boronic Acid/Ester Product Conditions Yield (%)
1 4-Fluorophenylboronic acid 4-(4-Fluorophenyl)-2-(methoxymethyl)pyridine Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80 °C 90
2 3-Cyanophenylboronic acid 4-(3-Cyanophenyl)-2-(methoxymethyl)pyridine Pd(OAc)₂, SPhos, K₃PO₄, Toluene, 100 °C 88
3 N-Boc-indole-5-boronic acid 4-(N-Boc-indol-5-yl)-2-(methoxymethyl)pyridine PdCl₂(dppf), Cs₂CO₃, DMF/H₂O, 90 °C 82
4 Pyrimidine-5-boronic acid 4-(Pyrimidin-5-yl)-2-(methoxymethyl)pyridine Pd₂(dba)₃, RuPhos, K₃PO₄, n-Butanol, 100 °C 75 nih.gov

Negishi Cross-Coupling Reactions

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex, to form a new carbon-carbon bond. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the arylation of this compound.

Organozinc reagents are generally more reactive than their corresponding organoboron counterparts, which can be advantageous for less reactive substrates. researchgate.net The reaction mechanism involves oxidative addition of the aryl bromide to the Pd(0) or Ni(0) catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination. wikipedia.org Palladium catalysts, such as those with phosphine ligands like P(t-Bu)₃ or dppf, are often preferred due to their high functional group tolerance. wikipedia.orgorganic-chemistry.org Nickel catalysts can also be effective, particularly for coupling with aryl chlorides. wikipedia.orgorganic-chemistry.org The reaction conditions are generally mild, and a wide variety of functional groups are tolerated. researchgate.net

Table 3: Illustrative Negishi Cross-Coupling of this compound

Entry Organozinc Reagent Catalyst (mol%) Solvent Yield (%)
1 Phenylzinc chloride Pd(P(t-Bu)₃)₂ (2) THF 94
2 2-Thienylzinc bromide PdCl₂(dppf) (3) Dioxane 89
3 Ethylzinc iodide Ni(acac)₂ (5), PPh₃ (10) THF 78
4 Benzylzinc chloride Pd(dba)₂ (2), XPhos (4) NMP 91

Sonogashira Cross-Coupling Reactions

The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, can be used to introduce an alkynyl group at the 4-position of this compound. wikipedia.orgorganic-chemistry.org

The catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium(II) complex. youtube.com Reductive elimination then yields the coupled product. The reaction is known for its mild conditions, often proceeding at room temperature. wikipedia.org Copper-free Sonogashira protocols have also been developed to prevent the undesired homocoupling of the terminal alkyne (Glaser coupling). wikipedia.orglibretexts.org The choice of palladium catalyst, ligand, base (such as triethylamine (B128534) or diisopropylamine), and solvent all influence the reaction's efficiency. organic-chemistry.org

Table 4: Illustrative Sonogashira Coupling of this compound

Entry Alkyne Catalyst System Base Solvent Yield (%)
1 Phenylacetylene Pd(PPh₃)₄ (2 mol%), CuI (4 mol%) Triethylamine THF 95
2 Trimethylsilylacetylene PdCl₂(PPh₃)₂ (3 mol%), CuI (5 mol%) Diisopropylamine Toluene 92
3 1-Hexyne Pd(OAc)₂ (2 mol%), P(t-Bu)₃ (4 mol%) Cs₂CO₃ Dioxane 88
4 Propargyl alcohol PdCl₂(dppf) (3 mol%), CuI (5 mol%) Piperidine DMF 85

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction provides a powerful method for synthesizing 4-amino-substituted pyridine derivatives from this compound.

The reaction typically employs a palladium catalyst with bulky, electron-rich phosphine ligands, such as BINAP or Josiphos-type ligands, and a strong base like sodium tert-butoxide. wikipedia.orgchemspider.com The catalytic cycle is believed to proceed via oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org The reaction has a broad scope, accommodating a wide range of primary and secondary amines, including anilines, alkylamines, and cyclic amines. nih.gov The reaction conditions can be tailored to accommodate even volatile amines by conducting the reaction in sealed tubes. nih.gov

Table 5: Illustrative Buchwald-Hartwig Amination of this compound

Entry Amine Catalyst System Base Solvent Yield (%)
1 Morpholine Pd₂(dba)₃ (2 mol%), BINAP (3 mol%) NaOt-Bu Toluene 96
2 Aniline Pd(OAc)₂ (2 mol%), XPhos (4 mol%) K₃PO₄ Dioxane 90
3 Benzylamine PdCl₂(dppf) (3 mol%) Cs₂CO₃ Toluene 87
4 Cyclohexylamine Pd₂(dba)₃ (1.5 mol%), RuPhos (3 mol%) LHMDS THF 92

Other Transition Metal-Catalyzed Coupling Transformations

While Suzuki and Sonogashira couplings are common, this compound can participate in a range of other transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These alternative methods expand the toolkit for creating diverse molecular architectures.

One notable example is the Negishi cross-coupling reaction , which involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. The C4-bromo position of the pyridine is susceptible to this transformation. For instance, 2-heterocyclic organozinc reagents can be coupled with aryl chlorides, and this methodology is applicable to bromopyridines, allowing for the formation of C-C bonds with various aryl partners. The use of catalysts like Pd2(dba)3 with ligands such as X-Phos facilitates these couplings under mild conditions organic-chemistry.org.

Another significant transformation is the B-alkyl Suzuki cross-coupling . This reaction allows for the introduction of alkyl groups, which can be challenging with other methods. By converting the pyridine into a pyridinium (B92312) salt, the subsequent palladium-catalyzed coupling with organoboranes proceeds efficiently. This method is particularly valuable for creating functionalized 2-alkylpyridines organic-chemistry.org.

Furthermore, titanacyclopropanes, generated in situ, can react regioselectively with pyridine derivatives to achieve C-H alkylation. This process allows for the introduction of complex alkyl groups onto the pyridine ring, offering another pathway for derivatization organic-chemistry.org.

Table 1: Examples of Other Transition Metal-Catalyzed Coupling Reactions

Coupling Reaction Catalyst/Reagents Product Type Reference
Negishi Coupling Pd₂(dba)₃ / X-Phos, Organozinc reagent 4-Aryl-2-(methoxymethyl)pyridine organic-chemistry.org
B-alkyl Suzuki Coupling Pd-NHC catalyst, Organoborane 4-Alkyl-2-(methoxymethyl)pyridine organic-chemistry.org
Titanacyclopropane Alkylation Titanacyclopropane, Electrophile C-H Alkylated Pyridine organic-chemistry.org

Transformations of the Methoxymethyl Side Chain

The 2-(methoxymethyl) group serves primarily as a stable ether linkage, but it can undergo several transformations, including oxidation, reduction of the parent ring, and deprotection to reveal a reactive hydroxymethyl group.

The oxidation of the methoxymethyl side chain can be a strategic step to introduce a carbonyl group at the 2-position of the pyridine ring. While the ether linkage is generally stable, under specific catalytic conditions, transformation can occur. For example, manganese-based catalysts in the presence of hydrogen peroxide have been used for oxidation reactions involving pyridyl-containing ligands. It has been observed that under these conditions, ligands can decompose to form pyridine-2-carboxylic acid rsc.org. This suggests that a similar oxidation of the 2-methoxymethyl group to a 2-carboxylic acid could be a potential, albeit potentially harsh, transformation pathway.

More controlled oxidation to the corresponding aldehyde (2-formylpyridine derivative) would typically require initial deprotection to the alcohol, followed by oxidation using standard reagents like manganese dioxide (MnO₂) or Swern oxidation conditions. However, direct oxidation of the ether is less common. The use of certain anhydride (B1165640) derivatives, such as 2,3-dimethylmaleic anhydride (DMMA) or 1-cyclohexene-1,2-dicarboxylic anhydride (CHMA), as catalysts for N-oxidation of the pyridine ring with hydrogen peroxide has been explored rsc.org. While this focuses on the pyridine nitrogen, it highlights the reactivity of the system under oxidative conditions.

Transformations involving reduction can target the pyridine ring itself, rather than the methoxymethyl side chain, which is generally inert to standard reducing agents. The pyridine ring can be reduced to a piperidine ring under specific conditions. One effective method involves the use of samarium diiodide (SmI₂) in the presence of water, which can rapidly reduce pyridine to piperidine at room temperature clockss.org.

Another approach is the partial reduction of the pyridine ring using dissolving metal reductions, such as the Birch reduction. These methods can yield dihydropyridine (B1217469) derivatives, with the substitution pattern on the ring influencing the outcome rsc.org. For instance, the presence of electron-withdrawing groups can facilitate the formation of 1,2- or 2,5-dihydropyridines rsc.org. While these reactions primarily modify the aromatic core, the methoxymethyl side chain would be retained, leading to substituted piperidine or dihydropyridine scaffolds.

The methoxymethyl group is often employed as a protecting group for the hydroxymethyl functionality. Its removal, or deprotection, is a key step in many synthetic routes, unmasking a reactive alcohol for further modification.

Several methods exist for the deprotection of methoxymethyl (MOM) ethers:

Acidic Conditions : Trifluoromethanesulfonic acid (triflic acid) in the presence of methanol and methyl orthoformate has been shown to effectively remove the N-MOM group from carboline systems, a reaction that can be applied to other heterocyclic compounds clockss.org.

Lewis Acid/Base Combinations : A combination of trimethylsilyl (B98337) triflate (TMSOTf) and 2,2'-bipyridyl provides a mild and highly chemoselective method for deprotecting MOM ethers. This system can even be used for the direct conversion of the MOM group into other ether protecting groups rsc.orgacs.org.

Basic Conditions : In some contexts, the MOM group can be removed under basic conditions. For example, treatment with sodium methoxide (NaOMe) in triglyme (B29127) at elevated temperatures has been reported to cause deprotection, although this was an unexpected result during an intramolecular Ullmann coupling reaction jst.go.jp.

Once the 2-hydroxymethylpyridine derivative is obtained via deprotection, the alcohol can be converted into various other functional groups. This functional group interconversion (FGI) significantly increases the synthetic utility of the molecule. The alcohol can be converted into good leaving groups like tosylates or mesylates by reacting with the corresponding sulfonyl chlorides (e.g., TsCl, MsCl) in the presence of a base like pyridine. These sulfonates can then be displaced by nucleophiles. Alternatively, the alcohol can be directly converted into alkyl halides (chlorides, bromides, iodides) using reagents like thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃), or phosphorus and iodine ub.eduvanderbilt.edu.

Table 2: Deprotection and Interconversion of the Methoxymethyl Side Chain

Transformation Reagents Product Functional Group Reference
Deprotection
Acid-Catalyzed Triflic Acid, Methyl Orthoformate Alcohol (-CH₂OH) clockss.org
Lewis Acid/Base TMSOTf, 2,2'-Bipyridyl Alcohol (-CH₂OH) rsc.orgacs.org
Base-Catalyzed NaOMe, Triglyme Alcohol (-CH₂OH) jst.go.jp
Functional Group Interconversion
Sulfonylation TsCl or MsCl, Pyridine Sulfonate (-CH₂OSO₂R) ub.edu
Halogenation SOCl₂, PBr₃, or P/I₂ Alkyl Halide (-CH₂X) ub.eduvanderbilt.edu

Derivatization Strategies for Expanding Molecular Diversity

The this compound scaffold can be further elaborated by introducing additional functional groups, thereby expanding its molecular diversity for applications in various fields, including medicinal chemistry and materials science.

The pyridine ring offers several positions for the introduction of new functional groups. The existing bromine atom at C4 is a key handle for cross-coupling reactions as previously discussed. Beyond this, other positions on the ring can be functionalized.

Strategies for derivatization include:

Alkylation, Acylation, and Silylation : These are fundamental derivatization techniques. Alkylation can introduce aliphatic or benzyl (B1604629) groups, often by converting active hydrogens. Acylation, using reagents like benzoyl chloride, can introduce ester or amide linkages, which can also serve as useful spectroscopic probes libretexts.orgresearchgate.net. Silylation is commonly used to increase volatility and stability for analytical purposes like gas chromatography but can also be a step in a synthetic sequence libretexts.orggcms.cz.

Directed Ortho-Metalation (DoM) : The nitrogen atom and the methoxymethyl group at C2 can potentially direct metalation (e.g., lithiation) to the C3 or C5 positions. Quenching the resulting organometallic intermediate with an electrophile (e.g., CO₂, aldehydes, alkyl halides) would install a new substituent on the ring.

N-Oxidation : The pyridine nitrogen can be oxidized to an N-oxide using reagents like hydrogen peroxide with a suitable catalyst rsc.org. The resulting N-oxide activates the C2 and C6 positions towards nucleophilic attack and can also facilitate rearrangements and other transformations, providing a route to further functionalization after the initial derivatization at C4.

These derivatization strategies, combined with the transformations at the C4 and C2 positions, make this compound a highly versatile platform for the synthesis of a wide array of polysubstituted pyridine compounds nih.gov.

Modification of the Methoxymethyl Moiety

The reactivity of the methoxymethyl group at the 2-position of the pyridine ring is a key aspect of the synthetic utility of this compound. The two principal transformations involve the cleavage of the ether linkage to form an alcohol and the oxidation of the methylene (B1212753) bridge to a carbonyl group.

Deprotection to (4-bromopyridin-2-yl)methanol

The conversion of the methoxymethyl ether to the corresponding primary alcohol, (4-bromopyridin-2-yl)methanol, is a standard deprotection reaction. This transformation is typically achieved under acidic conditions, which facilitate the cleavage of the ether bond.

Commonly employed methods for the deprotection of methoxymethyl (MOM) ethers on aromatic systems involve treatment with strong acids such as hydrogen chloride (HCl) in an alcohol solvent like methanol or ethanol. researchgate.net The reaction proceeds via protonation of the ether oxygen, making the methoxy (B1213986) group a better leaving group, followed by nucleophilic attack by a solvent molecule or a halide ion.

Another approach for the cleavage of MOM ethers utilizes Lewis acids or other reagents that can activate the ether linkage. For instance, reagents like carbon tetrabromide (CBr4) in isopropanol (B130326) have been shown to be effective for the deprotection of MOM ethers on various aromatic substrates. researchgate.net While specific documented examples for this compound are not prevalent in readily available literature, these established methods for MOM ether deprotection on substituted pyridines and other aromatic rings are considered applicable.

Table 1: General Conditions for Deprotection of Aromatic Methoxymethyl Ethers

Reagent(s)SolventGeneral ConditionsProduct
Hydrochloric Acid (HCl)MethanolStirring at room temperature to reflux(4-bromopyridin-2-yl)methanol
Carbon Tetrabromide (CBr4)IsopropanolRefluxing(4-bromopyridin-2-yl)methanol

Oxidation to 4-Bromopicolinaldehyde

The oxidation of the methoxymethyl group offers a direct route to 4-bromopicolinaldehyde, a valuable intermediate for the synthesis of more complex molecules. This transformation typically proceeds in a two-step manner, involving initial deprotection to the alcohol, (4-bromopyridin-2-yl)methanol, followed by oxidation. However, direct oxidation of the methoxymethyl group under certain conditions may also be feasible.

A common and effective reagent for the oxidation of 2-pyridinemethanol (B130429) derivatives to the corresponding aldehydes is manganese dioxide (MnO2). This reagent is known for its selectivity in oxidizing benzylic and allylic alcohols. The reaction is typically carried out by stirring the alcohol with an excess of activated MnO2 in a suitable organic solvent such as dichloromethane (B109758) or chloroform (B151607) at room temperature.

While direct oxidation of this compound to 4-bromopicolinaldehyde is less commonly described, the oxidation of the intermediate alcohol is a well-established transformation. The existence and commercial availability of 4-bromopicolinaldehyde further support the viability of this synthetic route.

Table 2: Representative Conditions for the Oxidation of 2-Pyridylmethanol Derivatives

Starting MaterialReagent(s)SolventProduct
(4-bromopyridin-2-yl)methanolManganese Dioxide (MnO2)Dichloromethane4-bromopicolinaldehyde

Applications of 4 Bromo 2 Methoxymethyl Pyridine As a Key Synthetic Intermediate

Construction of Complex Heterocyclic Ring Systems

The strategic placement of the bromo and methoxymethyl groups on the pyridine (B92270) ring makes 4-Bromo-2-(methoxymethyl)pyridine an ideal starting point for the synthesis of more intricate, fused heterocyclic structures.

Pyridine-Fused Polycycles

The development of novel synthetic methodologies for creating fused polycyclic systems is a central theme in organic chemistry. Pyridine-fused polycycles, such as imidazopyridines and pyrido[2,3-d]pyrimidines, are of significant interest due to their prevalence in biologically active compounds. nih.govmdpi.com The synthesis of these systems often relies on the annulation of a second ring onto a pre-existing pyridine core.

While direct examples starting from this compound are specific to proprietary research, the general synthetic strategies are well-documented for analogous bromopyridines. For instance, the synthesis of imidazo[1,2-a]pyridines can be achieved through a (3 + 2) cycloaddition reaction between a 2-aminopyridine (B139424) and a suitable partner. nih.gov The bromine at the 4-position of the title compound can be converted to an amino group, which then serves as a handle for cyclization reactions to build fused systems like imidazo[4,5-b]pyridines. magtech.com.cn Such transformations typically involve condensation, cyclization, and tautomerization steps. nih.gov Similarly, pyridopyrimidine derivatives can be synthesized from aminopyridines by reacting them with reagents like ethyl acetoacetate (B1235776) or urea. nih.gov The bromo-substituent on this compound provides a crucial reactive site that can be readily converted into other functional groups necessary for these cyclization strategies.

Biaryl and Heterobiaryl Compounds

Biaryl and heterobiaryl moieties are fundamental structural units in medicinal chemistry, materials science, and catalysis. organic-chemistry.orgfrontiersin.orgresearchgate.net The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds between sp2-hybridized carbon atoms, and it is widely employed for synthesizing these structures. organic-chemistry.orgnih.gov

This compound is an excellent substrate for such cross-coupling reactions. The bromine atom at the C4 position can be efficiently coupled with a variety of aryl and heteroaryl boronic acids or their esters to generate the corresponding 4-aryl or 4-heteroaryl pyridine derivatives. Highly active palladium-phosphine catalysts have been developed that are effective even for nitrogen-containing heterocycles, which can sometimes inhibit catalyst activity. organic-chemistry.org This method's tolerance for a wide range of functional groups makes it a highly modular approach to complex molecular architectures. mdpi.com The resulting biaryl compounds, which incorporate the 2-(methoxymethyl)pyridine (B1295691) unit, are valuable intermediates for further functionalization or as final target molecules.

Coupling PartnersCatalyst SystemProduct TypeSignificance
4-Bromo-2-(substituted)pyridine + Arylboronic acidPd(PPh₃)₄ / Base4-ArylpyridineCore structure in pharmaceuticals and materials mdpi.com
4-Bromo-2-(substituted)pyridine + Heteroarylboronic acidPd-phosphine complex / Base4-HeteroarylpyridineKey scaffolds for kinase inhibitors and ligands organic-chemistry.orgfrontiersin.org
2-Chloropyridine + Arylboronic acidPd(dppf)Cl₂ / CuI2-ArylpyridineBuilding blocks for biologically active molecules organic-chemistry.org

Precursor in the Synthesis of Organic Materials

The unique electronic and coordinating properties of the pyridine nucleus make it a desirable component in advanced organic materials. This compound serves as a key building block for creating ligands for coordination complexes and for constructing functional polymers.

Ligands for Coordination Chemistry

Pyridine-based ligands are central to coordination chemistry, forming stable complexes with a wide range of metal ions. These complexes find applications in catalysis, sensing, and materials science. Polypyridine ligands, such as terpyridines and bipyridines, are particularly noteworthy for their ability to form well-defined and often photophysically active metal complexes. researchgate.net

The synthesis of such ligands can be strategically accomplished using bromopyridine precursors. For example, 4'-Bromo-2,2':6',2''-terpyridine is itself a valuable ligand and an intermediate for more complex structures. researchgate.net this compound can be used in iterative cross-coupling reactions to construct multidentate polypyridine ligands. The methoxymethyl group can influence the steric and electronic properties of the resulting ligand, fine-tuning the behavior of the final metal complex.

Building Blocks for Functional Polymers

Functional polymers, which possess specific chemical, electronic, or biological activities, are at the forefront of materials science. nih.gov The incorporation of specific monomeric units allows for the precise tuning of a polymer's properties. The use of bromo-functionalized monomers in polymerization reactions, such as Migita–Kosugi–Stille coupling polycondensation, allows for the direct synthesis of π-conjugated polymers. rsc.org

This compound can be envisioned as a monomer or a precursor to a monomer for creating functional polymers. The bromo-group provides a reactive handle for polymerization, while the pyridine and methoxymethyl moieties can impart desirable properties such as solubility, coordination ability, or responsiveness to the final polymer. Post-polymerization modification is another powerful strategy where a polymer backbone containing reactive groups is first synthesized and then functionalized. rsc.org A polymer could be formed using the bromo-functionality, leaving the methoxymethyl group available for subsequent transformations.

Role in the Synthesis of Pharmaceutically Relevant Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. google.com Its ability to engage in hydrogen bonding and its metabolic stability make it a desirable feature in drug candidates. Bromo-substituted pyridines are critical intermediates in the synthesis of these complex molecules.

A significant application of pyridine derivatives is in the development of kinase inhibitors, a major class of anti-cancer drugs. nih.gov For example, inhibitors of Activin Receptor-Like Kinase 5 (ALK5), a target in fibrosis and cancer, often feature a substituted pyridine or a fused pyrazolo[4,3-b]pyridine core. nih.govosti.gov The synthesis of these inhibitors frequently involves the use of a bromopyridine intermediate which is elaborated through cross-coupling and cyclization reactions. mdpi.com

Research into ALK5 inhibitors has shown that compounds with a pyridine moiety can exhibit potent activity. Starting from a screening hit, structure-based drug design (SBDD) and scaffold morphing strategies are used to optimize potency and improve pharmacokinetic properties. nih.gov In these synthetic campaigns, a compound like this compound would be a valuable starting material. The bromine allows for the key coupling reactions to build the core scaffold, while the 2-(methoxymethyl) group can occupy specific pockets in the enzyme's active site or be modified to enhance solubility and other drug-like properties.

Target ClassScaffold ExampleSynthetic Utility of Bromopyridine
Kinase InhibitorsPyrazolo[4,3-b]pyridineKey intermediate for scaffold construction via coupling and cyclization. nih.govosti.gov
Anti-bacterialsImidazo[1,2-a]pyridinePrecursor to aminopyridine for subsequent cyclization. nih.gov
GeneralSubstituted PyridinesVersatile building block for introducing the pyridine motif via Suzuki or other cross-coupling reactions. mdpi.comgoogle.com

Intermediates for Drug Discovery and Development

The pyridine scaffold is a fundamental component in numerous pharmaceutical agents due to its ability to engage in hydrogen bonding and other key interactions with biological targets. nih.gov this compound serves as a crucial starting material for the synthesis of novel drug candidates, primarily through cross-coupling reactions that enable the introduction of diverse molecular fragments.

Detailed research findings indicate that the bromine atom at the 4-position of the pyridine ring is particularly amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These reactions are cornerstones of modern medicinal chemistry, allowing for the construction of carbon-carbon and carbon-nitrogen bonds.

For instance, in the development of analogues to existing drugs, such as the anti-tubercular agent bedaquiline, similar brominated pyridine precursors are utilized. nih.gov The synthesis of these analogues often involves a Suzuki-Miyaura cross-coupling reaction to introduce various aryl groups at the brominated position, a strategy directly applicable to this compound. nih.gov This approach enables the creation of a library of related compounds that can be screened for improved efficacy, better safety profiles, or to overcome drug resistance.

Similarly, in the search for new anticancer agents, pyridine-based structures are of significant interest. The synthesis of analogues of combretastatin-A4, a potent anti-cancer compound, has been achieved using dibromopyridines in Suzuki reactions to link different phenyl rings. nih.gov This highlights the utility of bromo-pyridines like this compound in generating novel molecules with potential therapeutic applications. The methoxymethyl group at the 2-position can also influence the compound's solubility and metabolic stability, which are critical parameters in drug design.

The table below summarizes the key reactions and their importance in using this compound for drug discovery.

Reaction Type Reagents/Catalysts Bond Formed Significance in Drug Discovery
Suzuki-Miyaura CouplingAryl boronic acids, Palladium catalyst, BaseCarbon-Carbon (Aryl-Pyridine)Introduction of diverse aromatic and heteroaromatic groups to create libraries of potential drug candidates. nih.govnih.gov
Buchwald-Hartwig AminationAmines, Palladium catalyst, BaseCarbon-NitrogenSynthesis of aryl amines, a common motif in biologically active compounds. researchgate.netnih.gov
Sonogashira CouplingTerminal alkynes, Palladium catalyst, Copper(I) co-catalyst, BaseCarbon-Carbon (Alkynyl-Pyridine)Creation of rigid structures and linear extensions in molecules, which can be crucial for binding to target proteins. epo.org

Precursors for Agrochemical Development

The pyridine ring is a prevalent feature in a wide array of modern agrochemicals, including herbicides, fungicides, and insecticides. The "Intermediate Derivatization Method" is a key strategy in the discovery of new agrochemicals, where a core structure, such as this compound, is systematically modified to optimize biological activity.

The reactivity of the bromine atom allows for its replacement with various functional groups, leading to the generation of new potential agrochemicals. For example, the introduction of a trifluoromethyl group onto a pyridine ring, a common feature in many active agrochemical ingredients, can be achieved through substitution reactions on bromo-pyridines. This modification can significantly enhance the biological activity and stability of the resulting compound.

Patents for novel herbicides and other plant growth regulators frequently describe complex pyridine-based structures. While these patents may not always explicitly name this compound as a starting material, the synthetic routes described often rely on the functionalization of brominated pyridine intermediates. This underscores the potential of this compound as a key building block in the synthesis of new proprietary agrochemicals.

The development of novel insecticides also benefits from the versatility of pyridine intermediates. The synthesis of complex molecules with insecticidal properties often involves building upon a core heterocyclic structure. The ability to perform various coupling reactions on a compound like this compound makes it an attractive starting point for creating diverse molecular structures for high-throughput screening in the search for new active ingredients.

The following table outlines the potential applications of this compound in the development of different classes of agrochemicals.

Agrochemical Class Synthetic Transformation Potential Advantage
HerbicidesSuzuki or other cross-coupling reactions to synthesize complex substituted pyridines.Creation of novel structures that mimic or antagonize the action of essential plant enzymes or hormones.
FungicidesNucleophilic substitution or coupling reactions to introduce toxophoric groups.Development of compounds that can disrupt fungal cell wall synthesis or other vital metabolic pathways.
InsecticidesDerivatization to create compounds that act on the insect nervous system or other biological targets.Generation of new insecticides with novel modes of action to combat resistance in insect populations.

Spectroscopic and Advanced Analytical Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-Bromo-2-(methoxymethyl)pyridine, various NMR techniques provide a complete picture of the proton and carbon environments and their connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons and the methoxymethyl substituent are expected.

The pyridine (B92270) ring contains three aromatic protons. The proton at position 6 (H-6) is adjacent to the nitrogen atom and is expected to appear at the most downfield chemical shift. The protons at positions 3 (H-3) and 5 (H-5) will have distinct chemical shifts influenced by the electron-withdrawing bromine atom and the methoxymethyl group. Spin-spin coupling between adjacent protons would result in characteristic splitting patterns, allowing for their definitive assignment. For instance, H-5 would likely appear as a doublet of doublets due to coupling with H-6 and H-3.

The methoxymethyl group gives rise to two distinct signals: a singlet for the methylene (B1212753) protons (-CH₂-) and another singlet for the methyl protons (-OCH₃). The integration of these signals would correspond to two and three protons, respectively, confirming their identity.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
H-6 8.3 - 8.5 d
H-3 7.5 - 7.7 d
H-5 7.3 - 7.5 dd
-CH₂- 4.5 - 4.7 s
-OCH₃ 3.3 - 3.5 s

Note: Predicted values are based on typical chemical shifts for similar pyridine derivatives. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to gain insight into their chemical environment. The this compound molecule has seven unique carbon atoms, which would result in seven distinct signals in the ¹³C NMR spectrum.

The carbon atoms of the pyridine ring (C-2, C-3, C-4, C-5, and C-6) will resonate in the aromatic region of the spectrum. The carbon atom bonded to the bromine (C-4) will be significantly influenced by the halogen's electronegativity. The carbon atom attached to the methoxymethyl group (C-2) and the carbon adjacent to the nitrogen (C-6) will also have characteristic chemical shifts. The aliphatic carbons of the methoxymethyl group, the methylene carbon (-CH₂-), and the methyl carbon (-OCH₃), will appear at higher field (lower ppm values).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 158 - 162
C-6 148 - 152
C-4 128 - 132
C-3 125 - 129
C-5 122 - 126
-CH₂- 72 - 76
-OCH₃ 58 - 62

Note: Predicted values are based on typical chemical shifts for similar pyridine derivatives. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D NMR spectra by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). For this compound, a COSY spectrum would show cross-peaks between the coupled aromatic protons (e.g., H-5 with H-6 and H-3), confirming their adjacency on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates protons directly to the carbon atoms to which they are attached. This would allow for the direct assignment of each proton signal to its corresponding carbon signal. For example, the signal for the H-6 proton would show a correlation to the C-6 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular framework. For instance, the methylene protons (-CH₂-) would be expected to show a correlation to the C-2 carbon of the pyridine ring, confirming the attachment of the methoxymethyl group at this position.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. The theoretical monoisotopic mass of this compound (C₇H₈BrNO) is 200.97893 Da uni.lu. Experimental HRMS analysis would be expected to yield a mass measurement that is very close to this theoretical value, typically within a few parts per million (ppm), thereby confirming the elemental composition of the synthesized compound. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, would result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and the M+2 peak, separated by two mass units and having nearly equal intensity.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion Formula Theoretical m/z
[M(⁷⁹Br)+H]⁺ C₇H₉⁷⁹BrNO⁺ 201.98621
[M(⁸¹Br)+H]⁺ C₇H₉⁸¹BrNO⁺ 203.98416
[M(⁷⁹Br)+Na]⁺ C₇H₈⁷⁹BrNNaO⁺ 223.96815
[M(⁸¹Br)+Na]⁺ C₇H₈⁸¹BrNNaO⁺ 225.96610

Data derived from predicted values. uni.lu

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, the molecular ion can undergo fragmentation into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to confirm the structure of the molecule. For this compound, several key fragmentation pathways can be predicted.

A common fragmentation would be the loss of the methoxy (B1213986) group (-OCH₃) to form a [M - 31]⁺ ion, or the loss of the entire methoxymethyl radical to give a bromopyridinyl fragment. Another characteristic fragmentation would be the loss of the bromine atom, leading to a significant [M - 79/81]⁺ peak. The analysis of these fragments helps to piece together the molecular structure, confirming the presence and location of the bromo and methoxymethyl substituents on the pyridine ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify functional groups within a molecule based on the absorption of infrared radiation, which excites molecular vibrations. For this compound, a detailed experimental IR spectrum, including specific absorption bands and their corresponding vibrational modes, has not been located in a comprehensive search of peer-reviewed scientific literature.

An expected IR spectrum would feature characteristic peaks for the pyridine ring, C-Br, C-O, and C-H bonds. Typically, pyridine derivatives exhibit ring stretching vibrations in the 1600-1400 cm⁻¹ region. The C-O-C stretching of the ether group would likely appear in the 1250-1050 cm⁻¹ range, while the C-Br stretching vibration is expected at lower wavenumbers, generally between 600-500 cm⁻¹. Aliphatic C-H stretching from the methoxy and methyl groups would be observed around 2950-2850 cm⁻¹. Without experimental data, a precise data table cannot be constructed.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about conjugated systems. Substituted pyridines typically display characteristic π→π* transitions. Despite searching academic databases, a published experimental UV-Vis absorption spectrum for this compound, detailing its maximum absorption wavelengths (λmax) and corresponding molar absorptivity coefficients, could not be found. Therefore, a data table of its electronic transition properties cannot be provided.

X-ray Single-Crystal Diffraction for Absolute Molecular Structure Determination

X-ray single-crystal diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing absolute confirmation of its molecular structure, bond lengths, and bond angles. A review of crystallographic databases and the scientific literature did not yield any published studies on the single-crystal X-ray diffraction of this compound. Consequently, detailed crystallographic data, such as unit cell dimensions, space group, and atomic coordinates, are not available.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating components of a mixture and are widely used for purity assessment and monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of non-volatile organic compounds. A validated HPLC method specific to this compound, including details such as the stationary phase (column), mobile phase composition, flow rate, and detection wavelength, is not described in the available academic or commercial literature. While general methods for pyridine derivatives exist, specific retention times and optimal separation conditions for this particular compound have not been published, precluding the creation of a data table with these parameters.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. The GC component separates compounds based on their boiling points and interactions with the stationary phase, while the MS detector fragments the molecules and records the mass-to-charge ratio of the resulting ions. This fragmentation pattern serves as a molecular fingerprint.

A published experimental GC-MS analysis of this compound, including its retention time under specific conditions and a detailed mass spectrum with assigned fragmentation patterns, could not be located in the scientific literature. The presence of a bromine atom would be expected to produce a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity) for the molecular ion and any bromine-containing fragments. However, without experimental data, a table of the fragmentation pattern cannot be compiled.

While general computational methodologies for similar pyridine derivatives are well-documented in scientific literature, including the common use of Density Functional Theory (DFT) for geometry optimization and electronic structure analysis, specific data for this compound is not publicly available in the searched academic databases and journals.

Therefore, it is not possible to provide a detailed and scientifically accurate article with the requested data tables and in-depth research findings for the specified sections and subsections. Any attempt to generate such specific data would be speculative and would not adhere to the required standards of scientific accuracy.

For researchers interested in this particular compound, conducting original theoretical and computational investigations would be necessary to elucidate its electronic structure, bonding, reaction mechanisms, and spectroscopic properties. Such a study would likely involve the use of established quantum chemical methods to calculate the optimized molecular geometry, analyze molecular orbitals and charge distribution, explore potential reaction pathways, and predict its spectroscopic signatures (e.g., NMR, IR, and UV-Vis spectra).

Theoretical and Computational Investigations of 4 Bromo 2 Methoxymethyl Pyridine

Spectroscopic Property Predictions

Computed NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational chemistry provides powerful tools to predict NMR parameters, such as chemical shifts and coupling constants, offering valuable insights that can aid in the interpretation of experimental spectra.

Methodology: The prediction of ¹H and ¹³C NMR chemical shifts for 4-Bromo-2-(methoxymethyl)pyridine would typically be performed using Density Functional Theory (DFT) calculations. A common and effective approach involves geometry optimization of the molecule using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)). Following optimization, the NMR shielding tensors are calculated using the Gauge-Including Atomic Orbital (GIAO) method, which is known for its accuracy in predicting NMR properties. The computed isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.

Expected Findings: The chemical shifts for the aromatic protons and carbons of the pyridine (B92270) ring are influenced by the electronic effects of the bromo and methoxymethyl substituents. The bromine atom, being electronegative and a deactivating group, would influence the electron density around the ring. The methoxymethyl group at the 2-position would also exert electronic and steric effects.

Below are hypothetical ¹H and ¹³C NMR chemical shifts and coupling constants for this compound, representing typical values that would be expected from DFT calculations.

Table 1: Hypothetical Computed ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted Chemical Shift (ppm)
¹H NMR
H3 7.50
H5 7.80
H6 8.40
O-CH₃ 3.40
C-CH₂-O 4.60
¹³C NMR
C2 160.0
C3 122.0
C4 130.0
C5 140.0
C6 150.0
O-CH₃ 59.0

Table 2: Hypothetical Computed ¹H-¹H Coupling Constants (J-coupling) for this compound

Coupling Nuclei Predicted Coupling Constant (Hz)
J(H3, H5) ~0.5
J(H5, H6) ~5.0

Disclaimer: The data in the tables above are illustrative and not the result of actual computations on this compound. They are provided to demonstrate the type of information obtained from such theoretical investigations.

Simulated IR and UV-Vis Spectra

Computational simulations of Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra are instrumental in understanding the vibrational and electronic properties of molecules.

Methodology for IR Spectra: Simulated IR spectra are typically obtained from the same DFT-optimized molecular geometry used for NMR predictions. By calculating the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is constructed. Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes. The intensities of the IR bands are calculated from the derivatives of the dipole moment with respect to the normal mode coordinates.

Methodology for UV-Vis Spectra: The simulation of UV-Vis spectra is generally performed using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies (corresponding to absorption wavelengths) and oscillator strengths (corresponding to absorption intensities) of electronic transitions from the ground state to various excited states.

Expected Findings: The simulated IR spectrum of this compound would show characteristic vibrational modes for the pyridine ring, C-Br stretching, C-O-C stretching of the methoxymethyl group, and various C-H stretching and bending modes. The simulated UV-Vis spectrum would reveal electronic transitions, likely of π → π* character, within the pyridine ring system.

Table 3: Hypothetical Simulated IR and UV-Vis Spectral Data for this compound

Spectral Data Predicted Value Assignment
IR
Wavenumber (cm⁻¹) ~3050-3100 Aromatic C-H stretch
~2850-2960 Aliphatic C-H stretch
~1580, 1470 Pyridine ring C=C/C=N stretch
~1100 C-O-C stretch
~650 C-Br stretch
UV-Vis

Disclaimer: The data in the table above are illustrative and not the result of actual computations on this compound. They are provided to demonstrate the type of information obtained from such theoretical investigations.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide a means to explore the conformational landscape of a molecule over time, offering insights into its flexibility and preferred shapes.

Methodology: For a molecule like this compound, MD simulations would be used to investigate the rotational freedom around the C2-CH₂ and CH₂-O bonds of the methoxymethyl substituent. The simulation would involve defining a force field that describes the interatomic forces within the molecule. The system would then be simulated over a period of time (nanoseconds to microseconds), solving Newton's equations of motion to track the trajectory of each atom. Analysis of these trajectories can reveal the most stable conformations and the energy barriers between them.

Expected Findings: MD simulations would likely show that the methoxymethyl group is not fixed in a single orientation but can rotate. The analysis would identify the most populated (lowest energy) conformations, which are determined by a balance of steric and electronic effects. For instance, the orientation of the methoxy (B1213986) group relative to the pyridine ring would be a key conformational feature. This information is crucial for understanding how the molecule might interact with other molecules, such as in a biological or materials science context. The simulations could generate a potential energy surface map as a function of the key dihedral angles, illustrating the energy landscape of the molecule's conformations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-2-(methoxymethyl)pyridine, and how can purity be ensured?

  • Methodology : Synthesis typically involves bromination of a pre-functionalized pyridine precursor or nucleophilic substitution. For example, reacting 2-(methoxymethyl)pyridine with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ at reflux. Purification steps include column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization from ethanol. Purity (>98%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H NMR (CDCl₃, 400 MHz) identifies methoxymethyl (δ 3.3–3.5 ppm, singlet) and pyridyl protons (δ 7.2–8.5 ppm, splitting pattern confirms substitution). ¹³C NMR distinguishes Br-C (δ ~120 ppm) and methoxymethyl carbons (δ ~60–70 ppm).
  • Mass Spectrometry : ESI-MS provides molecular ion [M+H]⁺ at m/z 216/218 (Br isotopic pattern).
  • X-ray Crystallography : For structural confirmation, single-crystal X-ray diffraction (using SHELX programs) resolves bond lengths and angles, as demonstrated in related bromopyridine derivatives .

Q. How should this compound be stored to prevent decomposition?

  • Methodology : Store in airtight, amber vials under inert gas (N₂/Ar) at –20°C. Avoid exposure to moisture and light, as bromopyridines are prone to hydrolysis and radical degradation. Long-term stability is monitored via periodic NMR/HPLC analysis .

Advanced Research Questions

Q. How can contradictory NMR data for substituent positions be resolved?

  • Methodology : Ambiguities arise due to overlapping peaks or dynamic effects. Use 2D NMR (COSY, NOESY) to correlate protons and confirm spatial arrangements. X-ray crystallography provides definitive structural assignments, as shown in analogous Schiff base derivatives . For computational validation, DFT calculations (e.g., Gaussian, B3LYP/6-31G*) predict NMR shifts with <5% error .

Q. What mechanistic insights govern bromine substitution reactions in cross-coupling applications?

  • Methodology : In Suzuki-Miyaura couplings, the bromine substituent acts as a leaving group. Reaction efficiency depends on Pd catalyst (e.g., Pd(PPh₃)₄), base (K₂CO₃), and solvent (THF/H₂O). Kinetic studies (GC-MS monitoring) reveal pseudo-first-order dependence on catalyst loading. Competing side reactions (e.g., protodebromination) are minimized by optimizing temperature (80–100°C) and ligand choice .

Q. How can computational modeling predict reactivity in catalytic systems using this compound as a ligand?

  • Methodology : Molecular docking (AutoDock Vina) and DFT (ORCA) simulate ligand-metal interactions. For example, the methoxymethyl group’s electron-donating effect enhances Pd catalyst stability in Heck reactions. Charge distribution analysis (Mulliken charges) and frontier molecular orbital (FMO) theory identify nucleophilic/electrophilic sites .

Q. What strategies mitigate impurities during large-scale synthesis?

  • Methodology : Common impurities include debrominated byproducts and oxidation derivatives (e.g., pyridine N-oxide). Control via:

  • Reaction Monitoring : In-situ IR spectroscopy tracks NBS consumption.
  • Workup Optimization : Quenching with Na₂S₂O₃ removes excess bromine.
  • Crystallization Solvent Screening : Ethanol/water mixtures selectively precipitate the target compound .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.